molecular formula C28H29NO6 B12388173 Anticancer agent 160

Anticancer agent 160

Cat. No.: B12388173
M. Wt: 475.5 g/mol
InChI Key: PTUHUUCAERNUDZ-CWMGOPMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer agent 160 is a novel compound that has shown significant promise in the treatment of various cancers. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with specific proteins and enzymes within cancer cells, thereby inhibiting their growth and inducing apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 160 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including improved reaction control, higher yields, and enhanced safety. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, which are critical for the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 160 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.

    Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its efficacy against different cancer types .

Scientific Research Applications

Anticancer agent 160 has a wide range of applications in scientific research:

Mechanism of Action

Anticancer agent 160 exerts its effects by targeting specific molecular pathways involved in cancer cell survival and proliferation. It binds to and inhibits the activity of key enzymes and proteins, such as tyrosine kinases and topoisomerases, which are essential for cancer cell growth. This inhibition leads to the disruption of critical cellular processes, ultimately resulting in apoptosis. The compound also interferes with the DNA replication machinery, further preventing cancer cell proliferation .

Properties

Molecular Formula

C28H29NO6

Molecular Weight

475.5 g/mol

InChI

InChI=1S/C28H29NO6/c1-15-9-10-19-23(25(2)20(30)11-12-27(15,25)34)35-24(33)26(19)14-16-6-5-13-29(16)28(26)21(31)17-7-3-4-8-18(17)22(28)32/h3-4,7-8,11-12,15-16,19,23,34H,5-6,9-10,13-14H2,1-2H3/t15-,16+,19+,23+,25-,26-,27+/m0/s1

InChI Key

PTUHUUCAERNUDZ-CWMGOPMASA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)[C@]24C[C@H]5CCCN5C46C(=O)C7=CC=CC=C7C6=O

Canonical SMILES

CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C24CC5CCCN5C46C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.